Replacing pyrene probes with incorrect acid form leads to pH artifacts and solubility failures. 1-Pyrenesulfonic acid (CAS 26651-23-0) provides the solution. • Strong acid (pKa
1-Pyrenesulfonic acid is a fluorescent probe combining the environmentally sensitive pyrene core with a strongly acidic sulfonic acid functional group. This structure provides a distinct photophysical signature and confers specific solubility in polar organic solvents, differentiating it from its corresponding salts which are typically used in aqueous media. Its primary value lies in applications where its specific solubility profile, strong acidity, and interfacial activity are critical design parameters.
Procurement decisions require careful consideration of the exact molecular form, as substitution with close analogs can lead to process failure. Replacing 1-Pyrenesulfonic acid with its sodium salt fundamentally alters its solubility from polar organic solvents to primarily aqueous systems. Furthermore, substitution with other common pyrene-based probes is not viable; for example, Pyranine (HPTS) is a weak acid (pKa ~7.3) designed for near-neutral pH sensing, whereas 1-Pyrenesulfonic acid is a strong acid (pKa < 0) that remains fully dissociated across typical pH ranges. This difference in acidity dictates their function, making them unsuitable for substitution in pH-sensitive or buffered applications.
1-Pyrenesulfonic acid shows marked solubility in polar aprotic organic solvents, such as Dimethyl Sulfoxide (DMSO), where it is soluble at a concentration of 25 mg/mL. In contrast, its common salt substitute, Sodium 1-pyrenesulfonate, is described as water-soluble or only slightly soluble in water and methanol, indicating its unsuitability for organic-phase formulations. The highly sulfonated analog Pyranine (HPTS) is specifically chosen for its high water solubility.
| Evidence Dimension | Solubility |
| Target Compound Data | 250 mg/10 mL (25 mg/mL) in DMSO |
| Comparator Or Baseline | Sodium 1-pyrenesulfonate: Primarily water-soluble, only partially soluble in PBS. Pyranine (HPTS): Highly water-soluble. |
| Quantified Difference | Qualitatively opposite solubility profile (organic vs. aqueous). |
| Conditions | Standard laboratory conditions. |
This dictates the choice of the acid versus its salt based on whether the intended application is in an organic or aqueous solvent system, a primary procurement decision.
As an aromatic sulfonic acid, 1-Pyrenesulfonic acid is a very strong acid with a pKa value estimated to be approximately -2.8, similar to benzenesulfonic acid. This contrasts sharply with the common fluorescent pH indicator Pyranine (HPTS), which is a weak acid with a pKa of approximately 7.3. This difference of ~10 pKa units means 1-Pyrenesulfonic acid exists almost exclusively as the sulfonate anion in any solution with a pH greater than 0, making it a stable anionic probe that is insensitive to pH fluctuations in typical experimental ranges. Pyranine, conversely, is specifically designed to respond to pH changes around neutrality.
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | pKa ≈ -2.8 (by class-level inference for aromatic sulfonic acids) |
| Comparator Or Baseline | Pyranine (HPTS): pKa ≈ 7.3 |
| Quantified Difference | ΔpKa ≈ 10.1 units (approx. 10^10 fold difference in acidity) |
| Conditions | Aqueous solution. |
This determines the compound's function: 1-Pyrenesulfonic acid is suitable as a stable anionic tracer, while Pyranine is a pH sensor, making them functionally non-interchangeable.
1-Pyrenesulfonic acid and its salt have been successfully used as both a surfactant and an anionic dopant in the electrochemical polymerization of polypyrrole to synthesize micro- and nanowires. The sulfonate group provides the necessary counter-ion for the positively charged polymer backbone, while the pyrene moiety influences morphology. This dual function is not available from substitutes like 1-pyrenebutyric acid, which lacks the strongly acidic, permanently anionic group required for efficient doping during electropolymerization.
| Evidence Dimension | Function in Electropolymerization |
| Target Compound Data | Acts as a dopant and surfactant for polypyrrole synthesis. |
| Comparator Or Baseline | 1-Pyrenebutyric acid (lacks the requisite anionic dopant group). |
| Quantified Difference | Qualitative difference in chemical function (dopant vs. non-dopant). |
| Conditions | Aqueous electrochemical polymerization of pyrrole. |
This demonstrates a specific processability advantage for fabricating functional materials where the exact chemical structure is critical for the synthesis outcome.
For applications requiring a fluorescent probe in solvents like DMSO or DMF, 1-Pyrenesulfonic acid is the appropriate choice over its water-soluble sodium salt. Its strong acidity ensures it remains in a stable, fully dissociated anionic form, preventing unwanted protonation/deprotonation events that could complicate analysis.
This compound is a key precursor for the electrosynthesis of materials like polypyrrole, where it serves as the anionic dopant essential for charge balance and conductivity in the resulting polymer film. Its use enables the creation of functionalized surfaces with the specific photophysical properties of pyrene.
In biological or chemical systems with fluctuating or unknown pH, the extremely low pKa of 1-Pyrenesulfonic acid makes it a reliable fluorescent tracer whose emission properties are not modulated by pH changes in the 1-14 range. This is a critical advantage over probes like Pyranine, which are explicitly pH-sensitive.